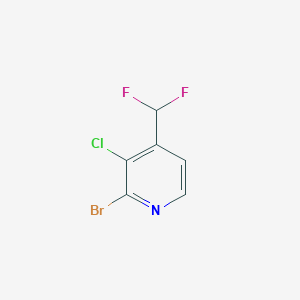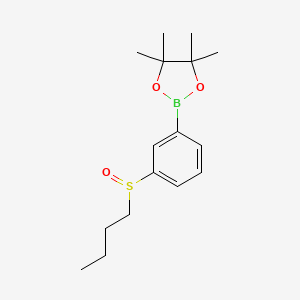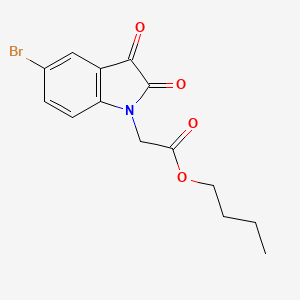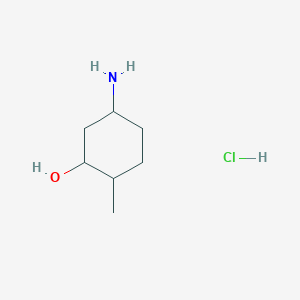
2-Bromo-3-chloro-4-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-(difluoromethyl)pyridine. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-(difluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-chloro-4-(difluoromethyl)pyridine
- 4-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-4-chloro-3-(difluoromethyl)pyridine
Uniqueness
2-Bromo-3-chloro-4-(difluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of bromine, chlorine, and difluoromethyl groups imparts distinct chemical and physical properties, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C6H3BrClF2N |
|---|---|
Poids moléculaire |
242.45 g/mol |
Nom IUPAC |
2-bromo-3-chloro-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H |
Clé InChI |
WUYJCGPUWZAFHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(F)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12497721.png)
![(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid](/img/structure/B12497727.png)

![5-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497735.png)

![5-methyl-3-[(phenylcarbonyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B12497740.png)
![6-Bromoisothiazolo[4,3-b]pyridine](/img/structure/B12497747.png)

![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12497752.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497760.png)
![2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12497770.png)


